2-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole
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Overview
Description
2-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a benzylsulfanyl group and a dichloro-methoxyphenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions. Benzyl chloride can react with thiourea to form benzylthiourea, which can then be converted to benzylsulfanyl derivatives.
Attachment of the Dichloro-Methoxyphenyl Group: The dichloro-methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The starting material, 2,4-dichloro-5-methoxyphenol, can be reacted with appropriate reagents to attach it to the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated imidazole derivatives, alkylated imidazole derivatives.
Scientific Research Applications
2-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. The dichloro-methoxyphenyl group can interact with hydrophobic pockets in receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole
- 2-(ethylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole
- 2-(propylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole
Uniqueness
2-(benzylsulfanyl)-1-(2,4-dichloro-5-methoxyphenyl)-1H-imidazole is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical and biological properties. The benzyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Additionally, the combination of the dichloro-methoxyphenyl group with the imidazole ring provides a unique scaffold for drug design and development.
Properties
IUPAC Name |
2-benzylsulfanyl-1-(2,4-dichloro-5-methoxyphenyl)imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2OS/c1-22-16-10-15(13(18)9-14(16)19)21-8-7-20-17(21)23-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZQMTUISMZRHFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C=CN=C2SCC3=CC=CC=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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